![molecular formula C21H20N2OS B2666816 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-54-4](/img/structure/B2666816.png)
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
Scientific Research Applications
Organic Synthesis Methodologies
Research has explored the synthesis and structural elucidation of compounds related to "1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione", focusing on their formation via cycloaddition reactions and the exploration of their tautomeric forms. For instance, the synthesis of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione highlighted the existence of different tautomeric forms in solid state and in solution, a phenomenon termed desmotropy (Enchev et al., 2017). Furthermore, the regioselective addition of methyl diazoacetate to N-substituted imides of itaconic acid, leading to 2-pyrazolines and methyl 7-aryl-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, demonstrates the versatility of these compounds in organic synthesis (Molchanov et al., 2002).
Structural Chemistry
The study of structural and spectral characteristics of compounds analogous to "1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione" has provided insights into their molecular behavior. For example, the investigation of different tautomeric forms in solid state versus solution has expanded the understanding of molecular dynamics and structural chemistry, offering a deeper look into the hydrogen bonding patterns and the impact of solvent polarity on molecular structure (Enchev et al., 2017).
Development of Pharmaceuticals
Compounds structurally related to "1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione" have shown potential in the development of pharmaceuticals. The synthesis of novel spiro heterocycles, such as 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, has been explored for their significant analgesic activity, indicating the potential therapeutic applications of these compounds (Cohen et al., 1978).
properties
IUPAC Name |
(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-9-11-17(12-10-15)19(24)23-20(25)18(16-7-3-2-4-8-16)22-21(23)13-5-6-14-21/h2-4,7-12H,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVCDSMXDSBZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione |
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